Product packaging for BChE-IN-15(Cat. No.:)

BChE-IN-15

Cat. No.: B12390398
M. Wt: 371.5 g/mol
InChI Key: PUQVZTVXJSQDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cholinesterases in Neurobiology

The cholinergic system is crucial for neurotransmission in both the central and peripheral nervous systems, influencing processes like memory, learning, and cognition. nih.govtaylorandfrancis.com This system's function is regulated by cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh). taylorandfrancis.comnih.gov

There are two primary types of cholinesterases:

Acetylcholinesterase (AChE): This is the principal enzyme responsible for breaking down ACh at neural synapses, thereby terminating the nerve impulse. patsnap.comyoutube.com It is found in nervous tissue, muscle, and red blood cells. youtube.com

Butyrylcholinesterase (BChE): Primarily synthesized in the liver and found in blood plasma, glial cells, and specific neurons, BChE has a broader substrate specificity. patsnap.comresearchgate.netwikipedia.org While it hydrolyzes ACh at a slower rate than AChE, it also metabolizes other choline (B1196258) esters and various toxins. patsnap.comwikipedia.org

Both enzymes are vital for regulating choline levels and ensuring proper cholinergic transmission. youtube.com

Role of Butyrylcholinesterase in Cholinergic System Regulation

BChE serves a supportive and compensatory role in the regulation of the cholinergic system. patsnap.com In situations where AChE activity is diminished or absent, BChE can take over the function of hydrolyzing acetylcholine, thereby maintaining cholinergic homeostasis. nih.govnih.gov In the brain, BChE is predominantly found in glial cells, white matter, and specific neuronal populations within regions like the hippocampus, amygdala, and thalamus. nih.govnih.gov Its presence in these areas, which are critical for cognitive and behavioral functions, provides neuroanatomical evidence for its role in regulating acetylcholine levels in the central nervous system. nih.govnih.gov

Butyrylcholinesterase as a Research Target in Neurodegenerative Contexts

The interest in BChE as a therapeutic target has grown substantially due to its role in neurodegenerative disorders, particularly Alzheimer's disease (AD). researchgate.netnih.gov While AChE levels tend to decrease or remain stable in the brains of AD patients, BChE activity progressively increases, especially in later stages of the disease. cambridge.orgnih.govacs.org This increased activity is particularly noted in the hippocampus and temporal cortex. acs.org

Furthermore, BChE is found in association with the pathological hallmarks of AD, such as β-amyloid (Aβ) plaques. nih.govnih.gov Evidence suggests that BChE may influence the formation and maturation of these plaques. nih.govnih.gov Studies in mouse models of AD have shown that knocking out the BChE gene resulted in a significant reduction in fibrillar Aβ plaques, suggesting that inhibiting BChE activity could be a beneficial therapeutic strategy. nih.gov These findings underscore the potential of BChE as a key target for both the diagnosis and treatment of Alzheimer's disease. nih.gov

Rationale for Investigating Selective Butyrylcholinesterase Inhibitors

Given the increasing activity of BChE in the progression of Alzheimer's disease, developing inhibitors that selectively target this enzyme is a significant area of research. nih.govnih.gov While inhibitors of AChE have been the frontline treatment, their efficacy can be limited, and they can cause peripheral side effects. nih.gov Selective BChE inhibition is thought to offer advantages, especially in the later stages of AD where BChE's role in acetylcholine hydrolysis becomes more prominent. cambridge.orgnih.gov

The development of potent and highly selective BChE inhibitors is challenging because the active sites of AChE and BChE are very similar, with both enzymes sharing significant amino acid sequence identity. nih.govacs.org However, subtle structural differences in the active site gorge between the two enzymes can be exploited to achieve selectivity. nih.govacs.org

Research efforts have employed techniques like structure-based virtual screening to identify novel chemical scaffolds for selective BChE inhibitors. acs.orgrsc.org One such study explored a series of carbazole-based compounds. This investigation led to the identification of several analogs, including the specific compound BChE-IN-15 . In this study, replacing a methoxy (B1213986) oxygen with a carbon atom in a related compound (analog 7) resulted in this compound (referred to as compound 15 in the study), which showed an "insignificant change in activity" compared to the parent compound. acs.org While this compound itself was not the most potent molecule discovered, its synthesis and evaluation were crucial steps in the structure-activity relationship (SAR) analysis that ultimately led to the discovery of a more potent and highly selective submicromolar inhibitor (compound 16) in the same series. acs.org

This methodical exploration highlights the rationale for investigating a range of similar compounds to understand the precise molecular interactions that confer high selectivity and potency for the BChE enzyme. acs.org

Data Tables

Table 1: Comparison of Cholinesterase Enzymes

FeatureAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
Primary Location Neuronal synapses, neuromuscular junctions, red blood cells. youtube.comLiver, plasma, glial cells, white matter, specific CNS neurons. researchgate.netwikipedia.orgnih.gov
Primary Function Rapid hydrolysis of acetylcholine at synapses to terminate nerve impulses. patsnap.comHydrolysis of various choline esters, toxins; backup for AChE. patsnap.comresearchgate.net
Role in Alzheimer's Disease Activity levels decrease or remain unchanged. cambridge.orgnih.govActivity levels progressively increase, especially in later stages. cambridge.orgnih.govacs.org
Association with Aβ Plaques Found in Aβ plaques. nih.govFound in Aβ plaques; may be involved in plaque maturation. nih.govnih.gov

Table 2: Research Findings on Inhibitory Activity of Carbazole-Based BChE Inhibitors

This table summarizes the findings from a study that used structure-based virtual screening to discover novel BChE inhibitors, including the analog this compound (compound 15). acs.org The goal was to improve upon an initial hit compound (7).

CompoundModification from Compound 7eqBuChE IC₅₀ (µM)
7 Parent Compound6.81
14 Methoxy oxygen replaced with sulfur6.54
15 (this compound) Methoxy oxygen replaced with carbon7.91
16 Methoxy ester cyclized to a tetrahydrofuran (B95107) ring0.53
17 Ester chain length increased6.75
Data sourced from the Journal of Medicinal Chemistry. acs.org IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33N3O2 B12390398 BChE-IN-15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H33N3O2

Molecular Weight

371.5 g/mol

IUPAC Name

[3-[[2-cycloheptylethyl(methyl)amino]methyl]-1H-indol-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H33N3O2/c1-24(2)22(26)27-20-12-8-11-19-18(15-23-21(19)20)16-25(3)14-13-17-9-6-4-5-7-10-17/h8,11-12,15,17,23H,4-7,9-10,13-14,16H2,1-3H3

InChI Key

PUQVZTVXJSQDBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=C1NC=C2CN(C)CCC3CCCCCC3

Origin of Product

United States

Discovery and Identification of Bche in 15

High-Throughput Screening Methodologies for Butyrylcholinesterase Inhibitor Identification

High-throughput screening (HTS) is a widely employed technique in early drug discovery that enables the rapid assessment of large libraries of chemical compounds for a desired biological activity. In the context of identifying BChE inhibitors, HTS involves setting up miniaturized biochemical assays to measure BChE activity in the presence of numerous different compounds. researchgate.netphcog.com Compounds that show a significant reduction in enzyme activity are considered potential hits and are selected for further validation and characterization. This approach allows for the rapid sifting through millions of compounds to identify those with inhibitory potential against BChE. phcog.com

Virtual Screening Approaches in Butyrylcholinesterase Inhibitor Discovery

Virtual screening (VS) complements HTS by using computational methods to predict the potential activity of compounds before experimental testing. This can significantly reduce the number of compounds to be synthesized or purchased and tested, thereby saving time and resources. nih.govataman-kimya.comnih.govmdpi-res.com VS approaches in BChE inhibitor discovery typically involve several key steps:

Pharmacophore Model Development

Pharmacophore models represent the essential 3D spatial and electronic features that a set of ligands must possess to interact with a specific biological target, such as the active site of BChE. nih.govnih.gov These models can be developed based on the structures of known BChE inhibitors (ligand-based pharmacophores) or on the structure of the BChE enzyme itself (structure-based pharmacophores). The developed pharmacophore model then serves as a 3D query to search large databases of chemical structures, identifying compounds that match the required features and are thus predicted to bind to and inhibit BChE. nih.gov

Molecular Docking Simulations

Molecular docking simulations are used to predict the binding orientation (pose) and binding affinity of a ligand within the active site of a target protein, such as BChE. phcog.comnih.govataman-kimya.comnih.govmdpi-res.com By computationally placing potential inhibitor molecules into the BChE active site, docking algorithms estimate how strongly they would interact based on scoring functions that consider factors like shape complementarity, hydrogen bonding, electrostatic interactions, and van der Waals forces. Compounds with favorable docking scores and predicted binding interactions are considered more likely to be potent inhibitors. ataman-kimya.com

Cluster Analysis for Compound Selection

Following virtual screening, a large number of potential hit compounds may be identified. Cluster analysis is a technique used to group these compounds based on their structural similarity or their predicted binding characteristics. nih.govnih.gov This helps researchers select a diverse set of representative compounds from different structural classes for experimental testing, increasing the chances of discovering novel inhibitor scaffolds. nih.gov Clustering can also help in prioritizing compounds based on specific criteria derived from the virtual screening results. nih.gov

Initial Characterization of BChE-IN-15 as a Potent Butyrylcholinesterase Inhibitor

This compound, also referred to as Compound 6 and with the identifier HY-152232, has been characterized as a potent inhibitor of human butyrylcholinesterase (hBChE). Research indicates that this compound acts as a pseudo-irreversible and covalent inhibitor of BChE.

Detailed in vitro studies have determined its inhibitory potency against hBChE. The half-maximal inhibitory concentration (IC₅₀) value for this compound against hBChE was found to be 1.76 nM. Furthermore, its selectivity against human acetylcholinesterase (hAChE) was also assessed, yielding an IC₅₀ value of 558.6 nM. These values indicate that this compound is significantly more potent against hBChE compared to hAChE, suggesting a degree of selectivity for BChE.

The molecular formula of this compound is C₂₂H₃₃N₃O₂, and it has a molecular weight of 371.52 g/mol .

The inhibitory characteristics of this compound are summarized in the table below:

EnzymeIC₅₀ Value (nM)
hBChE1.76
hAChE558.6

Data derived from in vitro enzyme inhibition assays.

The characterization of this compound, including its potency and selectivity, was reported in a study focusing on pseudo-irreversible butyrylcholinesterase inhibitors, which involved structure-activity relationships, computational, and crystallographic studies.

Enzyme Inhibition Assay Methods (e.g., Ellman's assay)

Enzyme inhibition assays are crucial for experimentally determining the potency of compounds against target enzymes like BChE. A widely used spectrophotometric method for measuring cholinesterase activity and inhibition is the Ellman's assay. ataman-kimya.com

Selectivity Profiling against Acetylcholinesterase (AChE)

Selectivity profiling is a critical aspect of characterizing enzyme inhibitors to understand their potential interactions with related biological targets. This compound has been evaluated for its inhibitory potency against both human butyrylcholinesterase (hBChE) and human acetylcholinesterase (hAChE).

Detailed research findings indicate that this compound exhibits potent inhibition of hBChE with an IC50 value of 1.76 nM. nih.govwikipedia.orgwikipedia.orgwikipedia.org In contrast, its inhibitory activity against hAChE is significantly lower, with an IC50 value of 558.6 nM. nih.govwikipedia.orgwikipedia.orgwikipedia.org

This difference in IC50 values demonstrates the selectivity of this compound towards BChE over AChE. The selectivity ratio, calculated as the IC50 for hAChE divided by the IC50 for hBChE, highlights this preference.

Enzyme TargetIC50 (nM)
Human Butyrylcholinesterase (hBChE)1.76
Human Acetylcholinesterase (hAChE)558.6

Based on these values, the selectivity ratio (hAChE IC50 / hBChE IC50) for this compound is approximately 317.4. This indicates that this compound is considerably more potent in inhibiting hBChE compared to hAChE.

Below is an interactive table summarizing the selectivity data:

Enzyme TargetIC50 (nM)
Human Butyrylcholinesterase (hBChE)1.76
Human Acetylcholinesterase (hAChE)558.6

Mechanism of Action and Enzymatic Interaction of Bche in 15

Kinetic Studies of BChE-IN-15 Inhibition

Kinetic analyses provide a quantitative measure of the inhibitor's efficacy and its mode of interaction with the enzyme. These studies are crucial for understanding the dynamics of enzyme inhibition.

This compound is classified as a pseudo-irreversible and covalent inhibitor. chemrxiv.orgchemrxiv.orgnih.gov Its mechanism of action involves a two-step process. The first step is the initial reversible binding of the inhibitor to the enzyme's active site. This is followed by the second step, where the carbamate (B1207046) functional group, or "warhead," of this compound forms a covalent bond with a key amino acid residue in the enzyme's catalytic center. chemrxiv.org

This process, known as carbamoylation, inactivates the enzyme. The "pseudo-irreversible" nature of the inhibition means that the covalent bond is stable but can be slowly hydrolyzed, eventually regenerating the active enzyme over a period of hours to days. chemrxiv.org The covalent binding has been unequivocally confirmed through multiple analytical techniques, including time-dependent IC50 profiles, detailed kinetic analysis, whole-protein liquid chromatography-mass spectrometry (LC-MS), and crystallographic evidence. chemrxiv.orgchemrxiv.orgnih.gov

The potency of this compound as an inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) value. For human butyrylcholinesterase (hBChE), the compound exhibits an IC50 of 1.76 nM. chemrxiv.orgchemrxiv.org In contrast, its inhibitory activity against human acetylcholinesterase (hAChE) is significantly lower, with an IC50 of 558.6 nM. chemrxiv.orgchemrxiv.org This gives this compound a high selectivity index of approximately 317-fold for BChE over AChE. chemrxiv.org The archetypal dimethyl carbamate structure of the compound contributes to its single-digit nanomolar affinity and high selectivity for hBChE. chemrxiv.org Kinetic analyses using progress curve methodologies confirm the time-dependent nature of the inhibition, which is a hallmark of covalent modification. chemrxiv.org

Inhibitory Activity of this compound

ParameterTarget EnzymeValueSelectivity (hAChE/hBChE)
IC50Human Butyrylcholinesterase (hBChE)1.76 nM~317-fold
IC50Human Acetylcholinesterase (hAChE)558.6 nM

Molecular Interactions within the Butyrylcholinesterase Active Site

Molecular docking simulations and crystallographic studies provide a detailed picture of how this compound binds within the active site gorge of BChE, revealing the specific amino acid residues that are key to its inhibitory function.

The defining interaction for this compound's mechanism is the covalent carbamoylation of the catalytic Ser198 residue. chemrxiv.orgchemrxiv.orgnih.gov This serine is part of the enzyme's catalytic triad, which also includes His438 and Glu325. Computational studies show that for the carbamoylation to occur, the carbamate warhead must be able to reach Ser198 without significant steric hindrance. chemrxiv.orgnih.gov

Prior to covalent modification, the inhibitor forms non-covalent interactions within the active site. Molecular dynamics simulations of the noncovalent pre-reaction state highlight a significant cation-π interaction between the inhibitor's tertiary amine and the aromatic ring of Tyr332 . chemrxiv.org The cycloheptyl portion of the molecule settles into a hydrophobic area positioned above Trp82 in the choline-binding pocket. chemrxiv.org The indole (B1671886) component of the inhibitor is displaced from the acyl-binding pocket, which is lined by residues such as Phe329 . chemrxiv.org

The primary and most stable interaction is the covalent bond formed between this compound and the hydroxyl group of Ser198. chemrxiv.org In the carbamoylation process, the catalytic His438 is essential for activating the Ser198 residue, making it a more potent nucleophile to attack the carbamate. While transient hydrogen bonds may form during the initial, non-covalent binding phase to correctly orient the inhibitor, the covalent bond is the terminal and defining interaction of the inhibitory mechanism.

Hydrophobic and aromatic interactions are critical for the initial binding and selectivity of this compound. The compound's bulky cycloheptyl and aromatic groups are designed to take advantage of BChE's larger and more accommodating active site gorge compared to AChE. chemrxiv.org A key hydrophobic interaction occurs between the inhibitor's cycloheptyl ring and a pocket defined by residues including Trp82 . chemrxiv.org

Furthermore, π-π stacking and cation-π interactions play a crucial role in stabilizing the inhibitor within the active site before the covalent reaction. A strong cation-π interaction is observed between the protonated tertiary amine of the inhibitor and the aromatic side chain of Tyr332 . chemrxiv.org The indole ring of the inhibitor scaffold also engages in T-stacking interactions with Phe329 . rsc.org These non-covalent forces ensure the precise positioning of the carbamate warhead for its subsequent covalent reaction with Ser198. chemrxiv.org

Table of Mentioned Compounds

Compound Name
This compound
Rivastigmine
Donepezil
Acetylcholine (B1216132)

Conformational Dynamics of this compound Binding

The interaction between an inhibitor and Butyrylcholinesterase (BChE) is a dynamic process that induces significant conformational changes in both the ligand and the enzyme. BChE is known for its conformational flexibility, particularly within the active site gorge, which allows it to accommodate a wide variety of substrates and inhibitors. researchgate.netmdpi.com Understanding the dynamics of the this compound complex is crucial for elucidating its mechanism of inhibition.

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For the this compound complex, MD simulations provide insights into the stability of the binding, the specific atomic-level interactions, and the conformational adjustments that occur upon ligand binding. nih.govscilit.com

Simulations of BChE have revealed that the entrance to the active site gorge is highly flexible, largely due to the movement of the omega loop. researchgate.net This flexibility allows inhibitors to access the binding sites within the catalytic cavity. researchgate.net Upon binding of an inhibitor, the enzyme can undergo conformational changes that stabilize the complex. MD simulations can track these changes, such as the root-mean-square deviation (RMSD) of protein atoms from their initial positions, to assess the stability of the complex over the simulation period. For instance, a stable complex would typically show the RMSD reaching a plateau after an initial increase.

Detailed analysis of the MD trajectory can identify the key amino acid residues of BChE that form stable interactions with this compound. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively anchor the inhibitor within the active site.

Table 1: Key Residue Interactions in the BChE Active Site with an Inhibitor

Interacting ResidueType of Interaction
Trp82π-π stacking
Asp70Hydrogen Bond
His438Hydrogen Bond
Tyr332π-π stacking
Phe329Hydrophobic
Gly116van der Waals
Thr120Hydrogen Bond

This table represents typical interactions observed for inhibitors within the BChE active site, as identified through molecular dynamics simulations. nih.govnih.govacs.org

Binding Free Energy Calculations

To quantify the binding affinity of this compound to BChE, binding free energy calculations are employed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from the snapshots of an MD simulation. nih.govnih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the free protein and ligand. It is typically decomposed into several components:

ΔE_vdw: Van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_pol: Polar solvation energy

ΔG_npol: Nonpolar solvation energy

A more negative ΔG_bind value indicates a stronger binding affinity. These calculations can reveal the primary driving forces behind the binding of this compound. For many BChE inhibitors, van der Waals and electrostatic interactions are significant favorable contributors to the binding energy. nih.gov

Table 2: Representative Binding Free Energy Components for a BChE Inhibitor

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.5
Electrostatic Energy (ΔE_elec)-20.1
Polar Solvation Energy (ΔG_pol)+30.8
Nonpolar Solvation Energy (ΔG_npol)-5.2
Total Binding Free Energy (ΔG_bind) -40.0

Structure Activity Relationship Sar Studies of Bche in 15 Analogues

Design and Synthesis Strategies for Analogues

The design of analogues of BChE-IN-15 is primarily centered around a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides. nih.gov The core strategy involves creating a diverse set of compounds by modifying the functionalized aryl side chains attached to the core scaffold. nih.gov This approach allows for a systematic investigation of how different substituents on the anilide ring affect the inhibitory profile against cholinesterases.

The synthesis of these analogues is achieved through a multi-step process. A key step in the synthetic route involves the reaction of the appropriate amine with a suitable chloroformate to produce the desired carbamate (B1207046). nih.gov For instance, in the synthesis of related benzene-based carbamates, the process begins with a Friedel–Crafts reaction to form an aromatic ketone, followed by bromination and subsequent ammonolysis. The resulting amine is then reacted with a chloroformate to yield the final carbamate product. nih.gov This synthetic pathway is adaptable for introducing a variety of substituents on the aryl ring, thereby generating a library of analogues for SAR studies.

Impact of Structural Modifications on Butyrylcholinesterase Inhibitory Potency

The inhibitory potency of this compound analogues against BChE is significantly influenced by the nature and position of substituents on the arylcarbamoyl moiety. Within a series of ring-substituted benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamates, a range of inhibitory concentrations (IC₅₀) against BChE have been observed.

For example, while this compound (compound 15) itself is a potent AChE inhibitor, its analogue, benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (compound 2), was identified as the most potent BChE inhibitor in the series with an IC₅₀ value of 22.23 µM. nih.gov This highlights the critical role of the substituent at the ortho position of the phenyl ring. The replacement of the trifluoromethoxy group in compound 15 with a methoxy (B1213986) group in compound 2 leads to a substantial increase in BChE inhibitory activity. nih.gov

Further modifications have shown varied effects. For instance, carbamates with a 2-trifluoromethyl (2-CF₃) substituent (compound 12) and a 2,4,6-trifluoro (2,4,6-F) substituent (compound 28) also demonstrated notable BChE inhibition with IC₅₀ values of 33.59 µM and 31.03 µM, respectively. nih.gov These findings underscore the sensitivity of the BChE active site to the electronic and steric properties of the substituents on the inhibitor.

Inhibitory Potency of Selected this compound Analogues against Butyrylcholinesterase (BChE)
CompoundSubstituent (R)BChE IC₅₀ (µM)
22-OCH₃22.23
122-CF₃33.59
15 (this compound)2-OCF₃-
282,4,6-F31.03

Influence of Structural Changes on Butyrylcholinesterase/Acetylcholinesterase Selectivity

Achieving selectivity for BChE over AChE is a key objective in the design of these inhibitors. The structural modifications of the this compound scaffold have a profound impact on this selectivity. The selectivity index (SI), calculated as the ratio of IC₅₀ (AChE) / IC₅₀ (BChE), is used to quantify this preference.

Compound 2, the most potent BChE inhibitor in the series, also demonstrated the highest selectivity for BChE, with a selectivity index of 2.26. nih.gov This indicates that the 2-methoxy substituent is favorable for both potent BChE inhibition and selectivity. In contrast, this compound (compound 15), with its 2-trifluoromethoxy group, was found to be the best AChE inhibitor in the series, with an IC₅₀ of 36.05 µM, suggesting that this substituent steers the inhibitory activity towards AChE. nih.gov

The analogues with 2-CF₃ (compound 12) and 2,4,6-F (compound 28) substituents also showed a preference for BChE, with selectivity indexes of 1.68 and 1.61, respectively. nih.gov These results collectively suggest that subtle changes in the electronic and steric nature of the substituent on the aryl ring can significantly alter the selectivity profile of these carbamate inhibitors.

Selectivity Index of this compound Analogues
CompoundSubstituent (R)AChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (SI = IC₅₀ AChE / IC₅₀ BChE)
22-OCH₃-22.232.26
122-CF₃-33.591.68
15 (this compound)2-OCF₃36.05--
282,4,6-F-31.031.61

Computational Structure-Activity Relationship Approaches

Computational methods have been instrumental in elucidating the SAR of this compound and its analogues. Molecular docking studies have been conducted to understand the binding modes of these inhibitors within the active sites of both AChE and BChE. nih.gov These studies revealed that the interactions are predominantly non-binding and include hydrogen bonds, hydrophobic interactions, and π-stacking interactions. nih.gov

For the most potent BChE inhibitor, compound 2, molecular docking indicated that hydrophobic interactions are overwhelmingly generated with several key amino acid residues, including Gln119, Asp70, Pro285, Thr120, and Trp82. nih.gov Hydrogen bond donor interactions were primarily observed with Thr120, and π-stacking interactions were specified with the Trp82 residue. nih.gov Interestingly, the replacement of the methoxy group in compound 2 with the trifluoromethoxy group in compound 15 did not significantly alter the enzyme-ligand binding pattern, although an additional hydrogen bond was observed. nih.gov

Pharmacophore mapping has also been employed to generate an averaged pharmacophore pattern from the synthesized adducts. nih.gov However, this approach did not fully explain the observed variations in selectivity between compounds 2 and 15 for BChE and AChE. nih.gov To further investigate the stability of the enzyme-inhibitor complexes, molecular dynamics simulations have been performed on the most potent BChE inhibitor docked with the BChE enzyme. nih.gov These computational approaches provide a detailed molecular-level understanding of the SAR and guide the design of more potent and selective BChE inhibitors.

In Vitro Cellular and Biochemical Investigations of Bche in 15

Effects of BChE-IN-15 on Endogenous Butyrylcholinesterase Activity in Cellular Models

Investigating the effects of this compound on endogenous BChE activity in cellular models provides insights into how the compound interacts with the enzyme within a living system. This is typically assessed using a combination of live-cell imaging techniques and biochemical assays in cell lysates. mu-varna.bg

Live-Cell Imaging Techniques for BChE Activity

Live-cell imaging techniques allow for the real-time visualization and monitoring of enzyme activity within intact cells. Fluorescent probes that are substrates for BChE can be used; upon hydrolysis by the enzyme, these probes undergo a change in fluorescence, indicating the level and localization of BChE activity. acs.orgfrontiersin.orgrhhz.netrsc.org By applying this compound to cells and observing changes in the fluorescent signal from the probe, researchers can assess the compound's ability to inhibit endogenous BChE activity in a dynamic cellular environment. Studies have successfully employed near-infrared fluorogenic probes for imaging endogenous BChE activity in various cell lines, including nerve-related cells. acs.orgfrontiersin.org A decrease in fluorescence intensity in the presence of an inhibitor like this compound would indicate successful inhibition of BChE activity. acs.orgfrontiersin.org

Biochemical Assays in Cell Lysates

Biochemical assays performed on cell lysates provide a quantitative measure of total BChE activity within a cell population. mu-varna.bg Cell lysis involves breaking open cells to release their intracellular components, including enzymes like BChE. excedr.com Standard colorimetric assays, such as the modified Ellman's assay, are commonly used to measure cholinesterase activity in cell lysates. dergipark.org.trresearchgate.netmdpi.comresearchgate.net This method typically involves using a thiocholine (B1204863) ester substrate (like butyrylthiocholine (B1199683) iodide) which is hydrolyzed by BChE to produce thiocholine. dergipark.org.trresearchgate.net Thiocholine then reacts with a chromogen (such as 5,5′-dithiobis(2-nitrobenzoic acid) or DTNB) to form a colored product that can be measured spectrophotometrically. dergipark.org.trresearchgate.net By comparing the BChE activity in lysates from cells treated with this compound to that in lysates from untreated cells, the inhibitory potency of the compound can be determined quantitatively, often expressed as an IC₅₀ value. ELISA kits designed to measure BChE levels in cell lysates are also available and can be used to quantify the amount of BChE protein present. rndsystems.commybiosource.comrndsystems.combio-techne.com

Role of Butyrylcholinesterase-IN-15 in Modulating Butyrylcholinesterase-Associated Biological Processes

Beyond its direct inhibitory effect on the enzyme, this compound may influence biological processes that are modulated by BChE. These processes include amyloid-β aggregation and the regulation of cellular cholinergic tone.

Impact on Amyloid-β (Aβ) Aggregation

Butyrylcholinesterase has been implicated in the pathology of Alzheimer's disease, particularly in its association with amyloid-β (Aβ) plaques. acs.orgnih.govfrontiersin.org While acetylcholinesterase has been shown to promote Aβ fibril formation, studies suggest that BChE may have an inverse role, potentially attenuating Aβ aggregation. frontiersin.orgpnas.org BChE is found enriched within Aβ plaques in AD brains and has been shown to promote the formation of Aβ fibrils in some contexts, while BChE-knockout has been observed to reduce Aβ deposition in mouse models of AD. mdpi.com Therefore, investigating the impact of this compound on Aβ aggregation is relevant to its potential therapeutic implications in AD. In vitro studies evaluating the effect of compounds on Aβ aggregation often involve incubating synthetic Aβ peptides under conditions that promote aggregation and then measuring the extent of fibril formation using methods like thioflavin-T fluorescence or electron microscopy. pnas.orgmdpi.com If this compound, as a BChE inhibitor, influences BChE's role in Aβ aggregation, it could potentially modulate this process. Some compounds identified as selective BChE inhibitors have also displayed anti-Aβ aggregation activity in a dose-dependent manner in in vitro models. mdpi.com

Investigation of this compound Effects on Cellular Cholinergic Tone

Cholinergic tone refers to the balance of acetylcholine (B1216132) signaling, which is tightly regulated by the synthesis and degradation of ACh by choline (B1196258) acetyltransferase (ChAT), AChE, and BChE. frontiersin.orgnih.govmdpi.com Changes in the activity or expression levels of these enzymes can significantly alter cholinergic neurotransmission. frontiersin.orgnih.gov While AChE is the primary regulator of synaptic ACh levels, BChE contributes to ACh hydrolysis, particularly in glial cells and at higher ACh concentrations. pnas.orgoup.comnih.gov In AD, the balance between AChE and BChE activity is altered, with BChE activity increasing as the disease progresses. pnas.orgacs.org Inhibiting BChE with compounds like this compound could potentially elevate extracellular ACh levels, thereby enhancing cholinergic tone. pnas.org Studies investigating the effects on cellular cholinergic tone might involve measuring ACh levels in cell culture media or within cells using techniques like HPLC-MS/MS or biosensors. Additionally, the expression levels of cholinergic markers like ChAT, AChE, and BChE themselves can be assessed using techniques such as quantitative PCR or Western blotting to understand the broader impact on the cholinergic system within the cellular model. acs.orgfrontiersin.org Selective inhibition of BChE has been shown to increase brain ACh levels and improve cognitive performance in animal models, supporting the concept that BChE inhibition can modulate cholinergic tone. pnas.org

Assessment of Compound Interactions with Cell Lines (Methodology only)

Assessing the interaction of this compound with cell lines is a critical step in understanding its cellular effects, including potential cytotoxicity and target engagement. Methodologies for this assessment typically involve exposing cultured cells to varying concentrations of the compound and evaluating cellular responses.

Common methods for assessing compound interactions with cell lines include:

Cell Viability Assays: These assays measure the metabolic activity or membrane integrity of cells to determine the percentage of viable cells after compound treatment. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the reduction of a tetrazolium dye by metabolically active cells, are frequently used to assess cytotoxicity. mdpi.comrsc.org Other viability assays include those based on measuring ATP levels or the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) upon membrane damage.

Enzyme Activity Assays in Cell Lysates: As mentioned in Section 5.1.2, preparing cell lysates and performing biochemical assays allows for the quantification of enzyme activity within the cells after compound treatment. This is essential for confirming that the compound is effectively inhibiting the target enzyme (BChE) within the cellular context. rndsystems.comexcedr.commybiosource.comrndsystems.combio-techne.com

Live-Cell Imaging: Utilizing fluorescent probes or genetically encoded sensors that respond to specific cellular events or target enzyme activity allows for real-time monitoring of compound effects on living cells. acs.orgacs.orgfrontiersin.orgrhhz.netrsc.org This can provide information on the kinetics of compound entry, distribution, and interaction with its target.

Western Blotting and Quantitative PCR: These techniques are used to assess the protein and mRNA expression levels of target enzymes (like BChE and AChE) and other relevant proteins in cells after compound exposure. acs.orgfrontiersin.org Changes in expression levels can indicate adaptive cellular responses to the compound.

ELISA: Enzyme-linked immunosorbent assays can be used to quantify the levels of specific proteins, such as BChE, or other cellular components in cell culture supernatants or cell lysates following compound treatment. rndsystems.commybiosource.comrndsystems.combio-techne.com

These methodologies, when applied in a dose- and time-dependent manner, provide comprehensive data on how this compound interacts with and affects cellular systems in vitro.

Preclinical Research Applications and Theoretical Impact of Bche in 15

Application of BChE Inhibitors in Animal Models for Butyrylcholinesterase Role Elucidation

The study of Butyrylcholinesterase (BChE) in animal models is crucial for understanding its physiological and pathological roles, particularly in neurodegenerative diseases like Alzheimer's disease (AD). Selective inhibitors are instrumental in these investigations, allowing researchers to modulate BChE activity and observe the downstream effects on brain chemistry, cognition, and disease pathology.

Modulation of Butyrylcholinesterase Activity in Rodent Models

Rodent models, including rats and transgenic mice, are foundational in preclinical BChE research. Studies using potent, reversible, and brain-targeted BChE inhibitors, such as cymserine analogs, have provided significant insights. In rats, the administration of these selective inhibitors leads to a sustained inhibition of brain BChE, resulting in elevated levels of the neurotransmitter acetylcholine (B1216132) (ACh) without significantly affecting acetylcholinesterase (AChE). nih.govpnas.org This elevation of ACh is a key therapeutic strategy for AD, which is characterized by a cholinergic deficit. nih.gov

Furthermore, research in rodent models has demonstrated that selective BChE inhibition can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and improve cognitive performance in maze navigation tasks in aged rats. nih.gov In transgenic mouse models of Alzheimer's disease that overexpress human mutant amyloid precursor protein, treatment with selective BChE inhibitors has been shown to reduce levels of the pathological β-amyloid peptide in the brain. nih.gov Complementing these pharmacological studies, BChE knockout mouse models have revealed that the absence of the enzyme is associated with a notable reduction in fibrillar Aβ plaques, further implicating BChE in AD pathology. nih.gov

Table 1: Effects of Selective BChE Inhibition in Rodent Models

Model BChE Inhibitor Used Key Findings Reference
Aged Rats Cymserine Analogs Improved cognitive performance (maze navigation); Enhanced long-term potentiation. nih.gov
Transgenic Mice (AD model) Cymserine Analogs Lowered β-amyloid peptide brain levels. nih.gov
BChE Knockout Mice Genetic Deletion Reduced number of fibrillar Aβ plaques. nih.gov
Rats Cymserine Analogs Caused long-term inhibition of brain BChE and elevated extracellular ACh levels. nih.govpnas.org

Non-Human Primate Studies

Non-human primates (NHPs) serve as a critical translational model in preclinical research due to their closer physiological and genetic similarity to humans. Research has shown significant variability in plasma BChE activity between different NHP species. For instance, rhesus monkeys exhibit plasma BChE activity comparable to that found in humans, whereas squirrel monkeys have significantly lower levels. nih.gov This makes the choice of NHP species a critical factor in studies of drugs that are metabolized by BChE. nih.gov

While specific studies detailing the use of investigational inhibitors like "BChE-IN-15" in NHPs are not publicly available, the foundational research on BChE levels in these models is essential for designing future preclinical trials. For any BChE-targeting therapeutic or diagnostic agent to advance toward human clinical trials, demonstrating its efficacy and behavior in a relevant NHP model is a crucial step. mdpi.com

Advanced Preclinical Imaging Studies Utilizing BChE-Targeting Agents

Preclinical imaging allows for the non-invasive, longitudinal study of BChE activity and distribution in living animal models. This is particularly valuable for diagnosing and monitoring diseases like Alzheimer's, where BChE levels are elevated in the brain.

Single Photon Emission Computed Tomography (SPECT) Imaging

Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that can visualize the distribution of radiolabeled molecules in the body. In the context of BChE research, SPECT imaging has been used to effectively distinguish between the brains of AD model mice and healthy, wild-type mice. researchgate.netnih.gov Studies have utilized specific BChE radiotracers, such as N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate, which can cross the blood-brain barrier. researchgate.netnih.govdntb.gov.ua Upon intravenous injection in a 5XFAD mouse model of AD, this SPECT radiotracer showed consistently higher retention in the AD mouse brain compared to the wild-type counterpart, with the difference being particularly evident in the cerebral cortex. researchgate.netnih.gov This suggests that cerebral BChE imaging with SPECT could be a viable method for identifying BChE-related pathology associated with AD. researchgate.netnih.gov

Radiotracer Development for Butyrylcholinesterase Imaging

The development of effective radiotracers is paramount for successful BChE imaging with both SPECT and Positron Emission Tomography (PET). An ideal radiotracer must exhibit several key properties: it must be able to cross the blood-brain barrier, bind with high specificity and selectivity to BChE, and be cleared from the brain and surrounding tissues in a manner that allows for a clear imaging signal. nih.govthno.org

Researchers are actively developing and evaluating various compounds for this purpose. For SPECT, iodine-123 (¹²³I) labeled molecules have shown promise. researchgate.netnih.gov For PET, which offers higher sensitivity and resolution, tracers labeled with carbon-11 (¹¹C) or fluorine-18 (¹⁸F) are being investigated. nih.govthno.org Longitudinal PET studies in AD mice using novel BChE inhibitors have demonstrated increased radiotracer accumulation in AD-affected brain regions over time, corresponding well with the progression of amyloid-β plaque deposition. thno.orgnih.gov This indicates that BChE is a promising early biomarker for incipient AD. thno.orgnih.gov

Table 2: Examples of BChE-Targeting Radiotracers for Preclinical Imaging

Radiotracer Isotope Imaging Modality Key Characteristics Reference
N-methylpiperidin-4-yl 4-iodobenzoate ¹²³I SPECT Distinguishes 5XFAD AD mouse model from wild-type. researchgate.netnih.gov
[11C]4 (unnamed compound) ¹¹C PET Crosses blood-brain barrier; accumulation corresponds with Aβ progression in AD mice. thno.orgnih.gov
Phenyl 4-iodophenylcarbamate ¹²³I SPECT Accumulates specifically in Aβ plaques with ChE activity in human AD brain tissue. nih.gov

Butyrylcholinesterase Inhibitors as Probes for Investigating Butyrylcholinesterase Genetic Variants and Expression

While specific chemical probes like "this compound" are not documented in the available literature as tools for investigating BCHE gene variants, the study of these genetic differences is a significant area of research. At least 75 genetic variants of the BCHE gene have been identified, some of which can cause a deficiency in BChE enzyme activity. tandfonline.comnih.gov

The most well-known variants include the "atypical" (A) and "K-variant" (K), which are associated with reduced enzyme activity. acs.org These variants have significant clinical implications, particularly for patients undergoing surgical procedures, as deficient BChE activity can lead to prolonged paralysis and apnea following the administration of the muscle relaxant succinylcholine. tandfonline.comnih.govresearchgate.net

Investigation of these variants is now primarily performed using direct DNA-based methods, which are more accurate than older biochemical assays that measure enzyme activity. nih.govchl.co.nz While a direct link between specific BChE inhibitors being used as probes for genotyping is not established, understanding the prevalence and impact of these genetic variants is crucial. Some studies have suggested a potential, though controversial, link between certain BChE polymorphisms and the pathology of Alzheimer's disease or the rate of cognitive decline in patients with dementia. pnas.org

Interaction with Variant Butyrylcholinesterase Forms

Butyrylcholinesterase (BChE) exhibits significant genetic polymorphism, with numerous variants identified in the human population. These genetic variants can lead to enzymes with altered catalytic activity or stability, impacting an individual's response to certain drugs and toxins. More than 70 natural mutations have been documented in the human BCHE gene. The most well-known variants include the "atypical," "silent," and "K" variants. Individuals with these variants may have a reduced ability to metabolize substrates of BChE. For instance, those homozygous for the atypical variant can experience prolonged apnea after receiving the muscle relaxant succinylcholine.

The less common BChE genotypes have been found to be more frequent in individuals susceptible to erythrocyte Acetylcholinesterase (AChE) inhibition, suggesting that while wild-type BChE offers protection by breaking down pesticides, variant forms are less effective detoxifiers acs.org. The K-variant of BChE, in particular, has been studied for its potential association with neurodegenerative diseases like Alzheimer's disease.

Common BChE VariantsAssociated Characteristics
Atypical (A) Variant Reduced enzyme activity; linked to prolonged effects of succinylcholine.
Silent (S) Variant Leads to a near-complete absence of BChE activity.
K-Variant (K) Associated with a roughly 30% reduction in enzyme activity.
Fluoride-Resistant (F) Variants Show reduced sensitivity to fluoride inhibition.

This table summarizes some of the most studied genetic variants of the BCHE gene and their general characteristics.

Regulation of Butyrylcholinesterase Gene Expression by MicroRNAs

The expression of the Butyrylcholinesterase (BCHE) gene is subject to complex regulatory mechanisms, including post-transcriptional control by microRNAs (miRNAs). MiRNAs are small, non-coding RNA molecules that can bind to messenger RNA (mRNA), leading to the suppression of protein translation or the cleavage of mRNA nih.gov. This interaction is a key mechanism for fine-tuning gene expression.

Recent research has identified a group of miRNAs, termed "CholinomiRs," that specifically target genes within the cholinergic system, including BCHE. Many of these CholinomiRs are specific to primates, suggesting their role in the evolution of more complex brain functions nih.gov. The regulation of BChE by these miRNAs is thought to be crucial for maintaining neurophysiological balance and may be involved in the body's response to stress, inflammation, and immune challenges nih.gov. The interplay between BChE's genetic polymorphism and its regulation by miRNAs adds another layer of complexity to the enzyme's biology, potentially influencing various physiological and pathological processes nih.gov.

Conceptual Contributions to Understanding Butyrylcholinesterase Pathophysiology

While historically viewed as a secondary enzyme to acetylcholinesterase (AChE), Butyrylcholinesterase's role in various pathophysiological conditions is increasingly recognized. BChE is implicated in processes ranging from detoxification and lipid metabolism to neurodegeneration and inflammation nih.govresearchgate.net. Its activity levels can serve as a biomarker for various diseases, and its involvement in the breakdown of neurotransmitters and toxins makes it a significant enzyme in pharmacology and toxicology nih.gov.

Butyrylcholinesterase Compensation for Acetylcholinesterase Deficiency

A critical conceptual role for BChE is its ability to compensate for a deficiency in AChE, the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at synapses. In the absence or reduction of AChE, BChE can take over the function of acetylcholine hydrolysis, thereby helping to maintain normal cholinergic neurotransmission nih.govnih.gov. This compensatory mechanism is evidenced in AChE knockout mouse models, where BChE activity allows for survival and a degree of normal function that would otherwise be impossible nih.govnih.gov.

However, studies on neuromuscular junctions in these knockout mice suggest that BChE does not simply act as a direct replacement for AChE. Its localization and effects on synaptic transmission can differ, indicating a more complex supportive role rather than a straightforward substitution nih.govresearchgate.net. This compensatory function underscores BChE's physiological importance, particularly in pathological states where AChE function is compromised nih.govcitius.technology.

Interplay of Butyrylcholinesterase with Neuroinflammatory Pathways

There is growing evidence for a significant interplay between BChE and neuroinflammatory processes. In neurodegenerative conditions such as Alzheimer's disease, BChE activity is often found to be elevated in the brain, particularly in association with amyloid plaques and neurofibrillary tangles mdpi.com. This increase is thought to be linked to glial cells, such as astrocytes and microglia, which are key players in the brain's inflammatory response mdpi.com.

BChE is involved in the cholinergic anti-inflammatory pathway, a mechanism where acetylcholine can suppress the production of pro-inflammatory cytokines nih.govmdpi.com. By modulating acetylcholine levels, BChE can influence this pathway. Inhibition of BChE has been proposed as a therapeutic strategy to mitigate neuroinflammation, a major driver of neurodegeneration in diseases like Alzheimer's researchgate.netnih.gov. BChE inhibitors may therefore not only address the cholinergic deficit but also exert anti-inflammatory effects, offering a dual approach to treatment researchgate.netnih.gov.

Future Research Directions for Bche in 15

Refinement of BChE-IN-15 Structure for Enhanced Potency and Selectivity

The initial discovery of the molecular class to which this compound belongs was facilitated by structure-based virtual screening of large compound libraries. nih.govnih.govnih.gov The parent compound for this class was identified as a significant inhibitor of equine BChE (eqBuChE). nih.gov Structure-activity relationship (SAR) studies were then conducted on analogs of this initial hit. acs.org

These early SAR studies revealed important structural features influencing inhibitory activity. For instance, modifications to the ester chain length or the replacement of the methoxy (B1213986) oxygen with sulfur or carbon resulted in only minor changes in activity. acs.org However, a critical breakthrough was the cyclization of the methoxy ester to a tetrahydrofuran (B95107) ring, which led to a 13-fold increase in potency, transforming a micromolar inhibitor into a submicromolar one, designated as compound 16 (a likely analog or precursor of this compound). acs.org This compound demonstrated high selectivity, showing no significant inhibition of acetylcholinesterase (AChE) at a concentration of 10 μM. acs.org

Future refinement of the this compound structure should focus on several key areas to further enhance its potency and selectivity. The high degree of homology between AChE and BChE presents a significant challenge in developing highly selective inhibitors. researchgate.net However, key differences in their active sites can be exploited. The active site gorge of BChE is larger than that of AChE, and several aromatic residues in the AChE active site are replaced by aliphatic residues in BChE, allowing for the accommodation of bulkier ligands. nih.gov

Key areas for structural refinement include:

Modification of the Tetrahydrofuran Ring: Given the significant increase in potency observed with the formation of the tetrahydrofuran ring, this moiety represents a prime target for further modification. Exploring different substitutions on this ring could lead to enhanced interactions within the BChE active site.

Exploration of the Acyl-Binding Pocket: The acyl-binding pocket of BChE is larger and more flexible than that of AChE, due to the presence of leucine (B10760876) and valine residues instead of two phenylalanine residues. nih.gov Designing this compound analogs with bulkier substituents that can specifically occupy this larger pocket could significantly improve selectivity.

Targeting Peripheral Anionic Site (PAS) Interactions: The PAS, located at the entrance of the active site gorge, also differs between the two enzymes. Designing modifications to this compound that promote specific interactions with the BChE PAS could enhance both affinity and selectivity.

Computational modeling and molecular docking studies will be instrumental in guiding these structural modifications. By simulating the binding of novel this compound analogs to both BChE and AChE, researchers can predict their potential potency and selectivity before undertaking their synthesis, thereby streamlining the drug discovery process. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogs

Structural Modification Impact on BChE Inhibitory Activity Rationale for Future Exploration
Cyclization of methoxy ester to a tetrahydrofuran ring13-fold increase in potency acs.orgFurther substitutions on the tetrahydrofuran ring could optimize interactions.
Increasing or decreasing ester chain lengthMinor change in activity acs.orgThis part of the molecule may be less critical for direct binding interactions.
Replacing methoxy oxygen with sulfur or carbonInsignificant change in activity acs.orgSuggests the oxygen atom itself is not a key hydrogen bond acceptor.
Addition of a dimethyl group on the hexahydroquinoline ringTotal loss of activity acs.orgIndicates steric hindrance in this region of the binding pocket.

Exploration of Novel Binding Mechanisms for Butyrylcholinesterase Inhibition

The currently understood binding mechanism of the this compound class of inhibitors involves interactions with key residues within the active site of BChE. The X-ray crystal structure of a potent analog in complex with human BChE (huBChE) has provided crucial insights into these interactions. nih.gov Docking models propose that the carbazole (B46965) ring of the parent compound forms π-π stacking interactions with the aromatic rings of Trp231 and Phe329, while the NH of the hexahydroquinoline ring forms a hydrogen bond with His438. nih.gov

Future research should aim to explore novel binding mechanisms that could lead to the development of inhibitors with unique properties, such as allosteric modulators. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. researchgate.net This approach offers the potential for greater selectivity, as allosteric sites are often less conserved than active sites between related enzymes like AChE and BChE.

Potential avenues for exploring novel binding mechanisms include:

Identification of Allosteric Sites: Computational methods, such as molecular dynamics simulations and fragment-based screening, can be employed to identify potential allosteric binding pockets on the surface of BChE. nih.gov

Design of Allosteric Modulators: Once a potential allosteric site is identified, this compound could be used as a scaffold for the design of new molecules that target this site. This could involve adding functional groups to the this compound structure that can interact with the allosteric pocket while maintaining its core binding features.

Kinetic and Biophysical Studies: Detailed kinetic and biophysical studies, such as isothermal titration calorimetry, would be necessary to confirm an allosteric mechanism of inhibition for any newly designed compounds. mdpi.com These studies can provide information on the thermodynamic and kinetic parameters of binding, helping to elucidate the mechanism of action. nih.gov

Dual Binding Site Inhibitors: Another novel approach is the design of inhibitors that can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov Such dual-binding inhibitors could exhibit enhanced potency and selectivity.

The exploration of these novel binding mechanisms could lead to the development of a new generation of BChE inhibitors with improved therapeutic profiles.

Development of Advanced Preclinical Models for this compound Research

To accurately evaluate the therapeutic potential of this compound and its analogs, it is crucial to utilize advanced preclinical models that can effectively recapitulate the complex pathology of Alzheimer's disease. cityu.edu.hknih.govmdpi.com While traditional animal models have been valuable, more sophisticated models are needed to improve the translation of preclinical findings to clinical success.

Future research should focus on the development and utilization of the following advanced preclinical models:

Humanized Mouse Models: Genetically engineered mice that express human BChE would provide a more accurate model for studying the efficacy and metabolism of this compound. mdpi.com The butyrylcholinesterase knockout mouse has already been established as a model for human BChE deficiency. nih.govresearchgate.netcapes.gov.br

Brain Organoids: Three-dimensional brain organoids derived from human induced pluripotent stem cells (iPSCs) of Alzheimer's patients can model aspects of the disease's pathology in a human-specific context. nih.govfrontiersin.orgspringernature.comnih.govnc3rs.org.uk These models can be used to study the effects of this compound on neuronal function and pathology in a more physiologically relevant environment.

In Vivo Imaging Models: The development of positron emission tomography (PET) tracers based on potent and selective BChE inhibitors allows for the in vivo visualization and quantification of BChE levels in the brain of living animals. nih.govthno.orgnih.govsciencex.comfrontiersin.org Utilizing a radiolabeled version of this compound would enable non-invasive studies of its target engagement, pharmacokinetics, and pharmacodynamics in preclinical models of Alzheimer's disease. The 5XFAD mouse model, which accumulates Aβ plaques with associated BChE activity, is particularly well-suited for this purpose. nih.gov

The use of these advanced preclinical models will provide a more comprehensive understanding of the in vivo effects of this compound and facilitate its development as a therapeutic agent for Alzheimer's disease.

Integration of Multi-Omics Data for Comprehensive this compound Pathway Analysis

A systems biology approach, integrating data from multiple "omics" platforms, is essential for a comprehensive understanding of the downstream effects of this compound and its impact on the complex molecular pathways involved in Alzheimer's disease. nih.govresearchgate.netuark.edunih.govmaastrichtuniversity.nl This approach can help to identify novel therapeutic targets and biomarkers of treatment response.

Future research should focus on the following multi-omics analyses:

Transcriptomics: RNA sequencing of brain tissue or neuronal cells treated with this compound can reveal changes in gene expression patterns. elifesciences.orgnih.govbiorxiv.org This can help to identify the signaling pathways that are modulated by BChE inhibition.

Proteomics: Proteomic analysis of brain tissue can identify changes in protein expression and post-translational modifications following this compound treatment. nih.govamanote.combiorxiv.orgnih.gov This can provide insights into the downstream effects of BChE inhibition on cellular function.

Metabolomics: Metabolomic profiling of brain tissue and biofluids can identify changes in the levels of small molecule metabolites after this compound administration. cityu.edu.hknih.govmdpi.combiorxiv.org This can reveal alterations in metabolic pathways that are affected by BChE inhibition.

The integration of these multi-omics datasets using advanced bioinformatics tools will allow for the construction of comprehensive network models of the molecular pathways affected by this compound. nih.govresearchgate.netuark.edunih.gov This will not only enhance our understanding of its mechanism of action but also aid in the identification of potential biomarkers for monitoring treatment efficacy and patient stratification in future clinical trials.

Q & A

Q. What are the key chemical and pharmacological properties of BChE-IN-15, and how do they inform experimental design?

this compound is a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor with IC50 values of 20 nM (AChE) and 220 nM (BChE) . Its molecular formula (C29H30N6O3) and molecular weight (510.59 g/mol) suggest moderate hydrophobicity, necessitating solubility optimization in assays (e.g., using DMSO or cyclodextrins). Stability data indicate storage at -20°C (powder) or -80°C (solvent) for long-term preservation . These properties guide dose selection, solvent compatibility, and assay temperature conditions.

Q. How should researchers validate the inhibitory activity of this compound in vitro?

Use Ellman’s assay with acetylthiocholine as a substrate for AChE/BChE activity measurement. Include positive controls (e.g., donepezil for AChE, ethopropazine for BChE) to benchmark inhibition. Perform dose-response curves across 6–8 concentrations (e.g., 1 nM–10 µM) to calculate IC50 values, ensuring triplicate replicates to assess variability . Normalize data to vehicle controls to account for solvent effects.

Q. What statistical methods are recommended for analyzing dose-response data?

Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to derive IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address outliers via Grubbs’ test and document data exclusion criteria transparently .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding) or off-target effects. To address this:

  • Perform plasma protein binding assays to estimate free drug concentration .
  • Use microdialysis in animal models to measure brain penetration .
  • Conduct RNA-seq or proteomics to identify off-target pathways influenced by this compound . Compare in vitro IC50 values with in vivo effective doses (ED50) to assess translational relevance .

Q. What strategies optimize this compound’s selectivity for BChE over AChE?

Leverage molecular docking and structure-activity relationship (SAR) studies to identify residues critical for BChE binding. Modify functional groups (e.g., substituents on the core scaffold) to enhance BChE affinity. Validate selectivity via:

  • Competitive binding assays with AChE/BChE isozymes .
  • Crystallography or cryo-EM to visualize binding pocket interactions .
  • Functional assays in AChE-knockout cell lines to isolate BChE effects .

Q. How should contradictory data on this compound’s neuroprotective effects be interpreted?

Contradictions may stem from model-specific factors (e.g., cell type, species, disease stage). Mitigate this by:

  • Replicating experiments across multiple models (e.g., primary neurons, transgenic mice).
  • Stratifying data by variables like age, sex, or genetic background .
  • Applying meta-analysis to pooled datasets to identify consensus outcomes .

Q. What experimental designs are critical for assessing this compound’s therapeutic potential in neurodegenerative diseases?

  • Preclinical: Use tauopathy or amyloid-β mouse models with behavioral endpoints (e.g., Morris water maze). Include longitudinal biomarker analysis (e.g., CSF Aβ42, phosphorylated tau) .
  • Mechanistic: Combine transcriptomics (RNA-seq) and metabolomics to map pathway modulation .
  • Safety: Evaluate hepatotoxicity (ALT/AST levels) and cholinergic side effects (e.g., bradycardia) in chronic dosing studies .

Methodological and Reporting Standards

Q. How can researchers ensure reproducibility of this compound assays?

  • Document solvent preparation (e.g., DMSO batch, storage conditions) .
  • Adhere to FAIR data principles: Share raw data (e.g., absorbance readings) and analysis scripts via repositories like Zenodo .
  • Include positive/negative controls in every assay plate to monitor inter-experimental variability .

Q. What are the best practices for reporting this compound’s bioactivity in manuscripts?

  • Follow CONSORT guidelines for in vivo studies: Detail randomization, blinding, and sample-size calculations .
  • In methods, specify enzyme sources (e.g., human recombinant vs. tissue-derived BChE) and assay buffers .
  • Use standardized units (e.g., nM for IC50, % inhibition for activity) and avoid redundant data presentation (e.g., tables vs. graphs) .

Q. How should researchers address ethical considerations in this compound studies?

  • Obtain ethics approval for animal studies (IACUC) or human tissue use (IRB).
  • Disclose conflicts of interest (e.g., funding from pharmaceutical partners) .
  • Cite primary literature for compound synthesis and characterization to avoid plagiarism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.